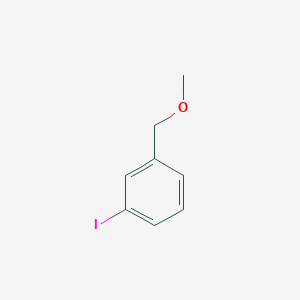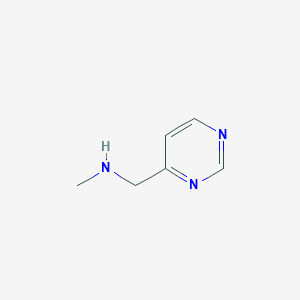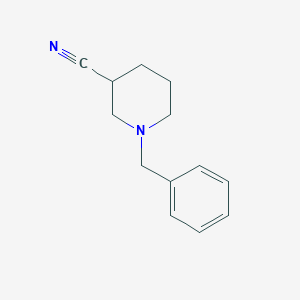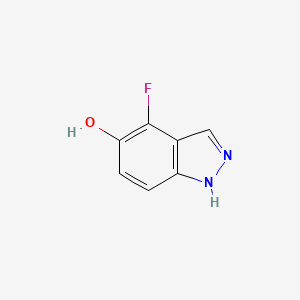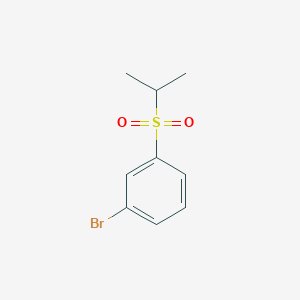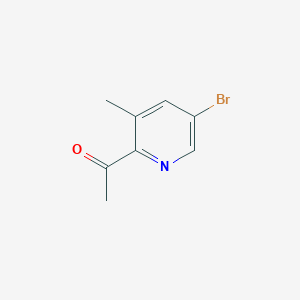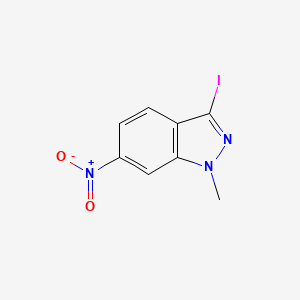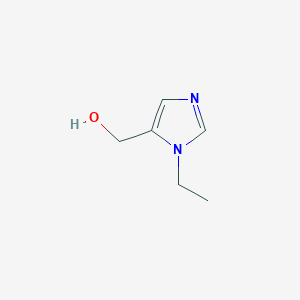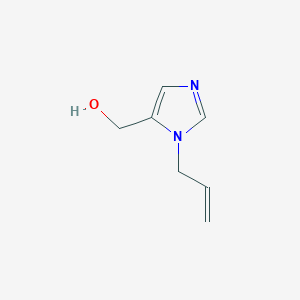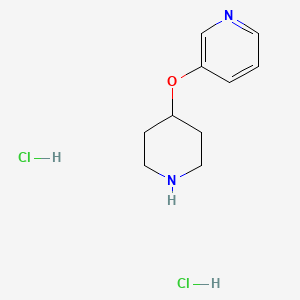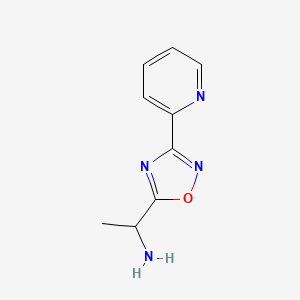
1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the empirical formula C11H11F3N4O3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” is 304.23 . The SMILES string representation of the molecule isNC(C)C1=NC(C2=CC=CC=N2)=NO1.OC(C(F)(F)F)=O . Physical And Chemical Properties Analysis
“1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” is a solid substance . Its molecular weight is 304.23 .Aplicaciones Científicas De Investigación
Antitumor Activity
1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, have been investigated for their potential in antitumor applications. A study found compound 17, a derivative, exhibited significant in vitro anticancer activity with a mean IC50 value of 5.66 μM in a panel of 12 cell lines, demonstrating its potential as an antitumor agent (Maftei et al., 2016).
Antimicrobial Activity
Compounds with structural similarities to 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine have been synthesized and evaluated for their antimicrobial activities. For instance, a compound with a minimum inhibitory concentration (MIC) ranging from 30.2 - 43.2 μg cm-3 showed significant antimicrobial properties (Salimon et al., 2011).
DNA Binding and Cytotoxicity
Cu(II) complexes of ligands structurally related to 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine have shown promising DNA binding properties and cytotoxicity against cancer cell lines. These complexes exhibit low toxicity for different cancer cell lines with IC50 values between 37 and 156 μM (Kumar et al., 2012).
Safety And Hazards
Direcciones Futuras
The 1,2,4-oxadiazole ring, which is part of the structure of “1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine”, is a well-known pharmacophore. It is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, “1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine” and its derivatives could potentially be used in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-4-2-3-5-11-7/h2-6H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOVNPOQTSTAQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

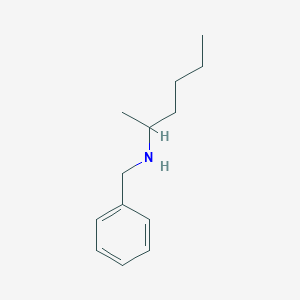
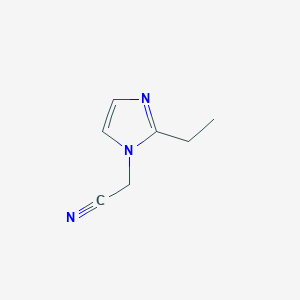
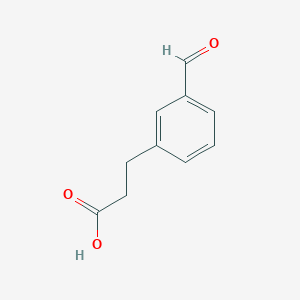
![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
